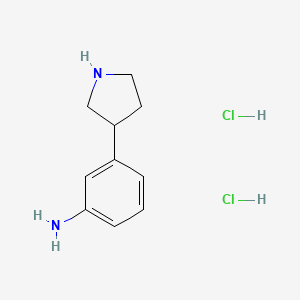
3-(Pyrrolidin-3-yl)aniline dihydrochloride
描述
3-(Pyrrolidin-3-yl)aniline dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2 and its molecular weight is 235.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds containing a pyrrolidine ring are often used in drug discovery due to their ability to interact with various biological targets .
Mode of Action
Without specific information on “3-(Pyrrolidin-3-yl)aniline dihydrochloride”, it’s difficult to describe its exact mode of action. The pyrrolidine ring is a common feature in many biologically active compounds and can contribute to the stereochemistry of the molecule .
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
生物活性
3-(Pyrrolidin-3-yl)aniline dihydrochloride is an organic compound notable for its unique structure, which consists of a pyrrolidine ring linked to an aniline moiety. This compound has garnered attention in pharmaceutical research due to its potential applications in treating neurological disorders and its biological activity, particularly in the context of cancer and antimicrobial properties.
- Molecular Formula : C10H14Cl2N2
- Molecular Weight : Approximately 235.15 g/mol
- Structure : The compound can be represented by the SMILES notation
C1CNCC1C2=CC(=CC=C2)N.Cl.Cl, indicating the presence of two hydrochloride groups which enhance its solubility in aqueous environments, potentially influencing its biological interactions.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrrole have shown promising results in inhibiting tubulin polymerization, a critical process in cancer cell division. These compounds have exhibited strong inhibition against various cancer cell lines, including those resistant to conventional therapies .
The biological activity of related compounds suggests that this compound may also exhibit similar mechanisms of action, particularly through interference with microtubule dynamics, which is crucial for cell proliferation.
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives have been documented extensively. In vitro tests indicate that certain pyrrolidine compounds demonstrate significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial efficacy .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Sodium pyrrolidide | 0.0039 | S. aureus |
| 2,6-dipyrrolidino-1,4-dibromobenzene | 0.025 | E. coli |
| 1,2,3,5-tetrahalogeno benzenes | Moderate | Various Gram-positive strains |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the pyrrolidine ring influences the compound's interaction with biological targets. Modifications to this structure could enhance its potency and selectivity against specific targets in cancer cells or pathogens.
Case Studies and Research Findings
- Anticancer Studies : Research has shown that certain derivatives similar to this compound effectively inhibit cancer cell growth by disrupting tubulin polymerization pathways. These findings suggest that this compound could be a valuable lead in developing new anticancer agents .
- Antimicrobial Studies : In a comprehensive screening of various pyrrolidine derivatives, it was found that structural modifications significantly affected their antimicrobial potency. The most active compounds had specific halogen substitutions that enhanced their bioactivity against harmful bacteria .
属性
IUPAC Name |
3-pyrrolidin-3-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;;/h1-3,6,9,12H,4-5,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPATJOYINNXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856277 | |
| Record name | 3-(Pyrrolidin-3-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203681-66-6 | |
| Record name | 3-(Pyrrolidin-3-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















